

An In-depth Technical Guide to the Discovery and Introduction of Drazoxolon

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Compound of Interest		
Compound Name:	Drazoxolon	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fungicide **Drazoxolon**, from its chemical origins and discovery to its introduction and characteristics as a pesticide. It includes detailed data, experimental methodologies, and process visualizations to support advanced research and development.

Introduction and Discovery

Drazoxolon, chemically known as 4-[(2-chlorophenyl)hydrazinylidene]-3-methyl-1,2-oxazol-5(4H)-one, is a fungicide belonging to the arylhydrazonoisoxazolone class.[1][2] The foundational chemistry of 4-arylazo-3-methylisoxazol-5-ones has been known for approximately 80 years. However, their fungicidal properties were not discovered until around 1960.[1] **Drazoxolon** emerged from this class and was subsequently developed for the control of various fungal diseases in plants.[1] It functions as a foliar fungicide and seed treatment with both protective and curative actions against a range of plant pathogens.[3]

Physicochemical Properties

Drazoxolon is a synthetic compound with specific physical and chemical characteristics that influence its environmental fate and biological activity.



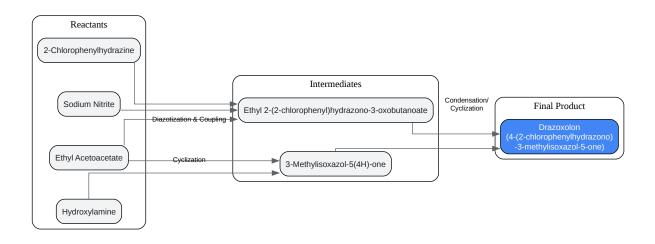
Property	Value	Reference/Source
CAS Registry Number	5707-69-7	[NIST], [PubChem]
Molecular Formula	C10H8CIN3O2	[ChemicalBook], [PubChem]
Molecular Weight	237.64 g/mol	[PubChem], [NIST]
Melting Point (Tfus)	441.18 K (168.03 °C)	[NIST]
Boiling Point	321.8±44.0 °C (Predicted)	[ChemicalBook]
Density	1.5583 (Rough Estimate)	[ChemicalBook]
рКа	9.13±0.40 (Predicted)	[ChemicalBook]
Enthalpy of Fusion (ΔfusH)	28.04 kJ/mol at 440.4 K	[NIST]
Isomerism	Exhibits keto-enol tautomerism and E/Z geometric isomerism.	[AERU, University of Hertfordshire]

Synthesis and Introduction

3.1 General Synthesis Pathway

The synthesis of **Drazoxolon** and related arylhydrazonoisoxazolones involves the reaction of the sodium salts of the parent isoxazolone with acyl chlorides in a dry solvent like acetone. This process leads to the formation of 2-acyl-4-arylazo-3-methylisoxazol-5-ones.





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Caption: Generalized synthesis pathway for **Drazoxolon**.

3.2 Commercial Introduction

Following the discovery of its fungicidal properties, **Drazoxolon** was approved for use and commercially introduced as a pesticide. It has been marketed under various trade names, including:

- Mil-Col
- Ganocide
- Sopracol
- SAlsan



• PP781

Its status in the European Union is currently "Not approved".

Biological Activity and Efficacy

Drazoxolon is effective against a variety of plant pathogens, particularly powdery mildews. Its mode of action is described as being both protective and curative.

4.1 Fungicidal Spectrum and Efficacy

Studies have demonstrated **Drazoxolon**'s effectiveness in controlling several fungal diseases. The following table summarizes reported disease control data.



Target Pathogen	Host Crop(s)	Concentration (ppm)	Disease Control	Reference
Botrytis cinerea	(Not specified)	125	95%	
Erysiphe cichoracearum	(Not specified)	125 - 250	95%	_
Podosphaera leucotricha	(Not specified)	500	95%	_
Erysiphe graminis	(Not specified)	500	95%	_
Venturia inaequalis	(Not specified)	500	95%	_
Plasmopara viticola	(Not specified)	500	95%	
Puccinia recondita	(Not specified)	500	95%	
Pythium spp.	Peas, Beans, Maize etc.	Seed Treatment	(Not specified)	_
Fusarium spp.	Peas, Beans, Maize etc.	Seed Treatment	(Not specified)	-

Toxicological Profile

The toxicological effects of **Drazoxolon** have been evaluated in various mammalian species. It is classified as "Toxic if swallowed" and is noted as very toxic to aquatic life with long-lasting effects.

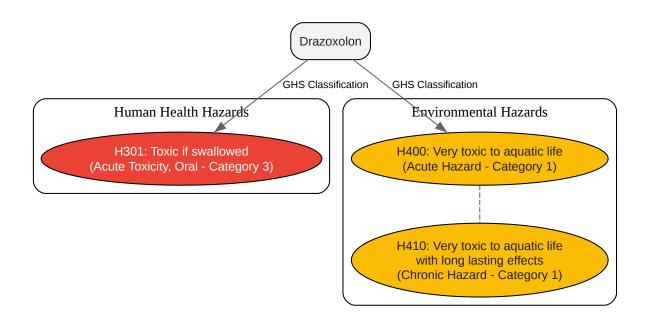
5.1 Acute Mammalian Toxicity



Species	Route	LD₅₀ Value (mg/kg)	Reference
Rat	Oral	126	
Mouse	Oral	129	-
Rabbit	Oral	100 - 120	-
Dog	Oral	17	-
Cat	Oral	50 - 100	-

5.2 Other Toxicological Endpoints

- Skin and Eye Irritation: Non-irritating to skin and eyes, though some sensitization may occur.
- Respiratory Irritation: Irritating to the respiratory tract.
- Sub-chronic Effects: In 90-day feeding trials, rats receiving 30 mg/kg in their diet showed no ill effects.



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Caption: GHS hazard classification for Drazoxolon.

Experimental Protocols

- 6.1 Synthesis of 4-Arylhydrazono-3-methylisoxazol-5-ones
- Objective: To synthesize the target compound via condensation and cyclization reactions.
- Methodology:
 - Diazotization: An aromatic amine (e.g., 2-chloroaniline) is treated with sodium nitrite in an acidic medium (e.g., hydrochloric acid) at low temperatures (0-5 °C) to form a diazonium salt.
 - Coupling: The resulting diazonium salt solution is added to a cooled solution of a β-ketoester (e.g., ethyl acetoacetate) in a suitable solvent (e.g., ethanol/water) containing a base (e.g., sodium acetate) to facilitate the coupling reaction, forming an arylhydrazone intermediate.
 - Cyclization: The purified arylhydrazone intermediate is then reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium hydroxide or potassium carbonate) in a solvent like ethanol.
 - Work-up: The reaction mixture is heated under reflux for a specified time, then cooled. The
 product is typically precipitated by acidifying the mixture with a mineral acid.
 - Purification: The crude product is collected by filtration, washed with water, and purified by recrystallization from an appropriate solvent (e.g., ethanol or acetic acid).
- Characterization: The final product structure is confirmed using techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and microanalysis.
- 6.2 In Vitro Fungicidal Efficacy Assay
- Objective: To determine the concentration-dependent efficacy of **Drazoxolon** against target fungal pathogens.
- Methodology:

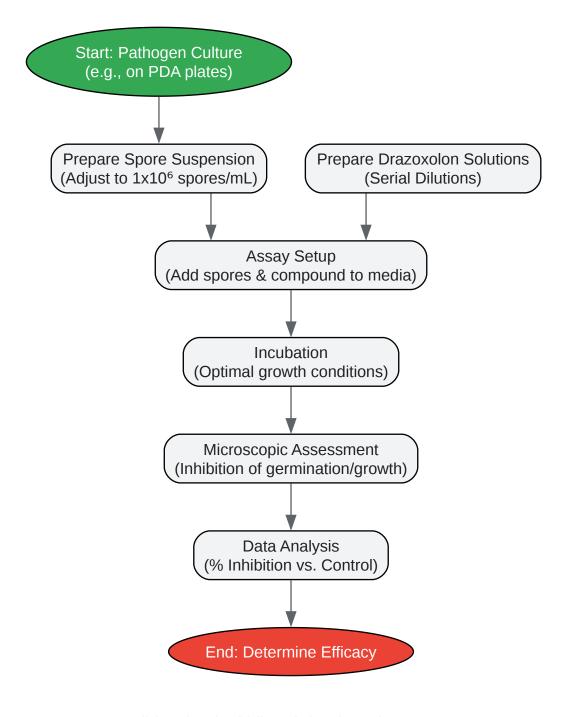
Foundational & Exploratory





- Pathogen Culture: The target fungus (e.g., Botrytis cinerea) is grown on a suitable nutrient medium (e.g., Potato Dextrose Agar, PDA) until sufficient sporulation occurs.
- Spore Suspension: A spore suspension is prepared by washing the surface of the culture plate with sterile distilled water containing a surfactant (e.g., Tween 80) and adjusting the concentration to a standard value (e.g., 1 x 10⁶ spores/mL) using a hemocytometer.
- Test Compound Preparation: **Drazoxolon** is dissolved in a suitable solvent (e.g., acetone) and then serially diluted with sterile water to achieve the desired test concentrations (e.g., 125, 250, 500 ppm).
- Assay: An aliquot of the spore suspension is added to a liquid growth medium or spread on an agar plate containing the various concentrations of **Drazoxolon**. A control group with no **Drazoxolon** is included.
- Incubation: The treated cultures are incubated under optimal conditions of temperature and light for the specific pathogen.
- Assessment: After a set incubation period (e.g., 48-72 hours), the inhibition of spore germination or mycelial growth is assessed microscopically or by measuring colony diameter, compared to the control.
- Data Analysis: The percentage of disease control or growth inhibition is calculated for each concentration.





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Caption: Workflow for in vitro fungicidal screening.

6.3 Acute Oral Toxicity Study (LD50 Determination)

 Objective: To determine the median lethal dose (LD₅₀) of **Drazoxolon** in a mammalian model (e.g., rat) following a single oral administration. This protocol is based on general principles (e.g., OECD Guideline 420).



Methodology:

- Animal Selection: Healthy, young adult laboratory animals (e.g., Wistar rats) of a single sex are selected and acclimatized to laboratory conditions.
- Dose Preparation: **Drazoxolon** is formulated in a suitable vehicle (e.g., corn oil or water with a suspending agent).
- Administration: Animals are fasted overnight prior to dosing. A single dose of the test substance is administered by oral gavage. The study typically starts with a preliminary test at a single dose level.
- Observation: Animals are observed individually for signs of toxicity shortly after dosing and periodically during the first 24 hours, with special attention during the first 4 hours.
 Observations continue daily for at least 14 days.
- Data Collection: All signs of toxicity, onset, duration, and severity are recorded. Body weights are recorded weekly. Mortalities are recorded, and the time of death is noted.
- Necropsy: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy. Animals that die during the study are also necropsied.
- LD₅₀ Calculation: Based on the mortality data, the LD₅₀ value is calculated using appropriate statistical methods (e.g., Probit analysis).

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